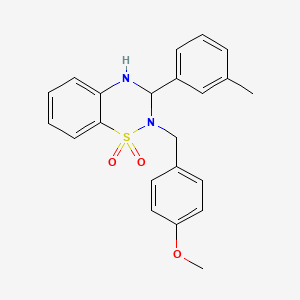

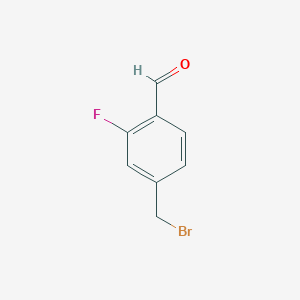

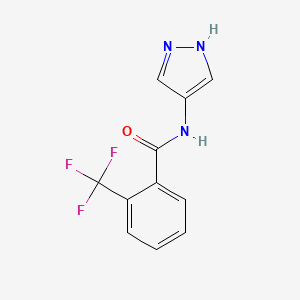

![molecular formula C21H14ClNO5 B2779519 N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]furan-2-carboxamide CAS No. 620154-08-7](/img/structure/B2779519.png)

N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]furan-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]furan-2-carboxamide” is a complex organic compound . It contains a benzofuran ring, which is a key heterocycle in many natural products and synthetic compounds . Benzofuran derivatives have been found to exhibit various biological activities .

Synthesis Analysis

The synthesis of benzofuran derivatives has attracted much attention from synthetic organic chemists . One key step involves the construction of a 2-arylbenzofuran skeleton from methyl 3-(4-hydroxyphenyl)propionate with 2-chloro-2-methylthio-(3′,4′-methylenedioxy)acetophenone in the presence of ZnCl2, followed by successive desulfurization of the resulting product .Molecular Structure Analysis

The molecular structure of “N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]furan-2-carboxamide” is complex, with a benzofuran ring as a key structural element . The compound has been characterized by single-crystal XRD, IR, 1H NMR, and 13C NMR spectroscopic studies .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzofuran derivatives are complex and often involve multiple steps . For example, the construction of a 2-arylbenzofuran skeleton involves a reaction with 2-chloro-2-methylthio-(3′,4′-methylenedioxy)acetophenone in the presence of ZnCl2 .Applications De Recherche Scientifique

Synthesis Techniques and Applications

Domino Synthesis of Arylbenzo[b]furans

The domino synthesis of 2-arylbenzo[b]furans through copper(II)-catalyzed coupling showcases a methodology that tolerates diverse functional groups. This process is pivotal in the formal synthesis of β-amyloid aggregation inhibitors, indicating its potential application in developing treatments for neurodegenerative diseases such as Alzheimer's (E. Jaseer, D. Prasad, G. Sekar, 2010).

Benzodifuranyl Derivatives as Anti-inflammatory Agents

The synthesis of novel benzodifuranyl derivatives derived from visnaginone and khellinone as anti-inflammatory and analgesic agents demonstrates the chemical versatility of furan derivatives. These compounds, through cyclooxygenase inhibition, exhibit significant analgesic and anti-inflammatory activities, suggesting their utility in drug development (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).

Chemical Properties and Reactivity

Tetrahydrobenzofurans via Oxidation

The transformation of N-(5,6,7,8-tetrahydro-2,5-dioxo-2H-1-benzopyran-3-yl)benzamides into N(4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-yl)benzamides through dimethyldioxirane oxidation demonstrates unique pathways in benzofuran derivatives' chemical reactivity. This provides insight into novel synthetic routes for creating complex benzofuran structures (A. Lévai et al., 2002).

Pharmacological Evaluations

GABAB Receptor Ligands

The synthesis and evaluation of benzofuran derivatives as ligands for GABAB receptors indicate their potential in modulating neurotransmitter activity. These findings could inform the development of new therapeutic agents targeting GABAergic systems for neurological disorders (P. Berthelot et al., 1987).

Anticancer and Antiangiogenic Activity

Benzofuran derivatives targeting the colchicine site on tubulin have shown significant in vitro and in vivo anticancer and antiangiogenic activities. This suggests their applicability in cancer treatment, particularly due to their binding affinity and ability to disrupt vascular endothelial cells (R. Romagnoli et al., 2015).

Orientations Futures

Benzofuran derivatives, including “N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]furan-2-carboxamide”, have potential applications in various fields due to their diverse biological activities . Future research may focus on further exploring the biological activities of these compounds, developing more efficient synthesis methods, and investigating their potential as therapeutic agents .

Mécanisme D'action

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown

Pharmacokinetics

Some predicted properties include a density of 13±01 g/cm³, a boiling point of 5580±500 °C at 760 mmHg, and a vapor pressure of 00±15 mmHg at 25°C . The compound has a predicted water solubility at 25 deg C (mg/L) of 0.1066 . These properties may influence the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. Specific information on how these factors influence the action of n-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]furan-2-carboxamide is currently unavailable .

Propriétés

IUPAC Name |

N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14ClNO5/c1-26-16-9-8-12(11-14(16)22)19(24)20-18(13-5-2-3-6-15(13)28-20)23-21(25)17-7-4-10-27-17/h2-11H,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKZHDPSGXZAMJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=CO4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14ClNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]furan-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

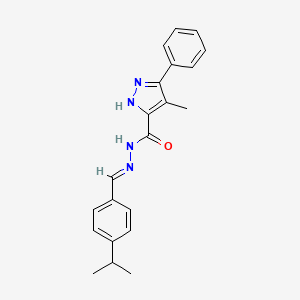

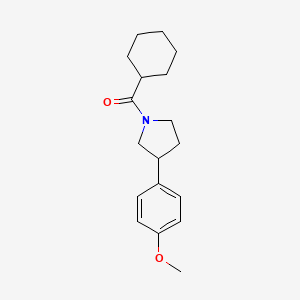

![5-(N-(benzo[d][1,3]dioxol-5-yl)sulfamoyl)-N-(thiazol-2-yl)furan-2-carboxamide](/img/structure/B2779437.png)

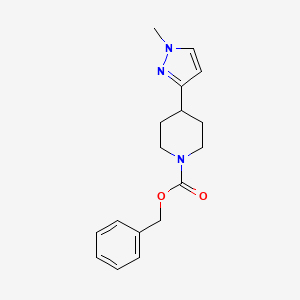

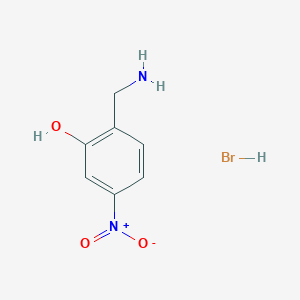

![2-(10-nitro-2-oxo-5a,6-dihydrochromeno[4',3':4,5]thiopyrano[2,3-d]thiazol-3(2H,5H,11bH)-yl)-N-(p-tolyl)acetamide](/img/structure/B2779438.png)

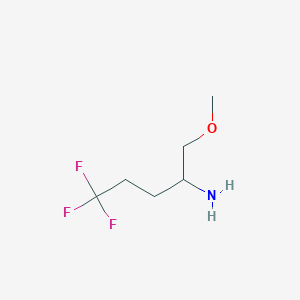

![N-[(5-methyl-2-furyl)methyl]-1-{3-[(3-methylphenyl)thio]pyrazin-2-yl}piperidine-3-carboxamide](/img/structure/B2779439.png)

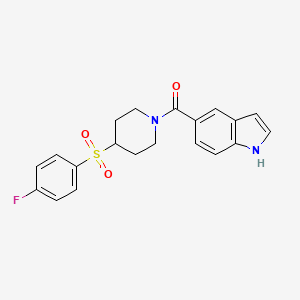

![3-(4-fluorophenyl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2779446.png)

![[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl] 2-[2-[(2,6-dichlorophenyl)methyl]-4-formyl-5-methylpyrazol-3-yl]sulfanylacetate](/img/structure/B2779459.png)